2-amino-7-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-AMINO-7-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex heterocyclic compound that features a thiazole and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chlorophenylmethanol with 3-methoxybenzaldehyde to form an intermediate, which is then subjected to cyclization with thiourea and other reagents under controlled conditions to yield the final thiazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like ethanol, methanol, or dichloromethane, and may require catalysts or specific temperature and pressure settings .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-AMINO-7-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-AMINO-7-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
- 2-AMINO-4-(4-CHLOROPHENYL)-THIAZOLE
- 7-METHOXY-4H-THIAZOLO[4,5-B]PYRIDINE
- 4-CHLORO-3-METHOXYPHENYL-THIAZOLE
Uniqueness
What sets 2-AMINO-7-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE apart is its unique combination of functional groups and ring systems, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H18ClN3O3S |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-amino-7-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C20H18ClN3O3S/c1-26-16-8-12(14-9-17(25)23-19-18(14)28-20(22)24-19)4-7-15(16)27-10-11-2-5-13(21)6-3-11/h2-8,14H,9-10H2,1H3,(H2,22,24)(H,23,25) |
InChI Key |
WGUMWQNKXRGZNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC(=N3)N)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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